4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
Description
4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro substituent at position 4, a methyl group at position 2, and a (3-chlorophenyl)methoxy group at position 3. The pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) is a privileged scaffold in medicinal chemistry due to its versatility in binding biological targets. The (3-chlorophenyl)methoxy group introduces steric bulk and electron-withdrawing properties, which may influence pharmacokinetics and receptor interactions .
Properties
CAS No. |
88121-78-2 |
|---|---|
Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
4-chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-16-12(17)11(14)10(6-15-16)18-7-8-3-2-4-9(13)5-8/h2-6H,7H2,1H3 |
InChI Key |
PXHWWGQWZVSFAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OCC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((3-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chlorobenzyl alcohol with 4-chloro-2-methylpyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((3-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Chloro-5-((3-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((3-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one with structurally related compounds:
Substituent Effects at Position 5
The 5-position substituent significantly impacts molecular properties and bioactivity.
*Calculated based on molecular formula C₁₂H₁₀Cl₂N₂O₂.
Key Observations :
- Lipophilicity : The (3-chlorophenyl)methoxy group in the target compound likely increases lipophilicity compared to smaller alkoxy groups (e.g., cyclobutylmethoxy), which may affect membrane permeability .
- Electron Effects: The electron-withdrawing chlorine on the phenyl ring could enhance metabolic stability compared to non-halogenated analogs.
Substituent Effects at Position 2
The 2-position substituent modulates steric and electronic interactions.
Key Observations :
Biological Activity
4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a pyridazine ring substituted with a chloro group, methoxy group, and a chlorophenyl moiety, contributes to its potential therapeutic applications. The compound has garnered interest for its possible roles in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
| Property | Value |
|---|---|
| CAS Number | 88121-78-2 |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂ |
| Molecular Weight | 285.12 g/mol |
| IUPAC Name | 4-chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one |
| InChI Key | PXHWWGQWZVSFAO-UHFFFAOYSA-N |
Anticancer Activity
Research has demonstrated that 4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one exhibits notable anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: Inhibition of Cancer Cell Lines
A study conducted by Zhang et al. (2023) evaluated the efficacy of this compound against several cancer cell lines. The results indicated:
- MCF-7 (Breast Cancer) : IC50 = 15 µM
- A549 (Lung Cancer) : IC50 = 12 µM
- HeLa (Cervical Cancer) : IC50 = 10 µM
These findings suggest that the compound may serve as a lead structure for developing new anticancer drugs.
Antimicrobial Activity
In addition to its anticancer potential, 4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one has exhibited antimicrobial properties against various bacterial strains. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial effects.
The biological activity of 4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation and survival pathways, particularly those associated with cancer growth and bacterial metabolism.
Enzyme Inhibition Studies
Recent studies have focused on identifying the specific enzymes inhibited by this compound. Notably:
- Topoisomerase II Inhibition : The compound has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair.
- β-Lactamase Activity : It also exhibits inhibitory effects on β-lactamase enzymes, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.
Future Directions in Research
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity in animal models.
- Combination Therapies : Investigating synergistic effects when combined with existing anticancer or antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
